molecular formula C6H2ClFN2 B2610620 2-Chloro-4-ethynyl-5-fluoropyrimidine CAS No. 2445786-25-2

2-Chloro-4-ethynyl-5-fluoropyrimidine

Cat. No.: B2610620
CAS No.: 2445786-25-2
M. Wt: 156.54
InChI Key: WKJSUNYRCAMPPG-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynyl-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C6H2ClFN2. It is characterized by the presence of chlorine, ethynyl, and fluorine substituents on a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethynyl-5-fluoropyrimidine typically involves the halogenation and subsequent functionalization of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloro-5-fluoropyrimidine with acetylene under specific conditions to introduce the ethynyl group . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethynyl-5-fluoropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

2-Chloro-4-ethynyl-5-fluoropyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluoropyrimidine
  • 2-Chloro-5-fluoropyrimidine
  • 4-Ethynyl-5-fluoropyrimidine

Comparison: Compared to these similar compounds, 2-Chloro-4-ethynyl-5-fluoropyrimidine is unique due to the presence of both chlorine and ethynyl groups, which confer distinct reactivity and potential for diverse applications. The ethynyl group, in particular, enhances its utility in coupling reactions and as a precursor for further functionalization .

Properties

IUPAC Name

2-chloro-4-ethynyl-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h1,3H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJSUNYRCAMPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=NC=C1F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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